molecular formula C6H4BrF2N B1524599 5-Bromo-2-(difluoromethyl)pyridine CAS No. 845827-13-6

5-Bromo-2-(difluoromethyl)pyridine

Cat. No. B1524599
M. Wt: 208 g/mol
InChI Key: QXLZRIGSWWQOLG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“5-Bromo-2-(difluoromethyl)pyridine” is a chemical compound with the empirical formula C6H4BrF2N . It is also known as 3-Bromo-6-(difluoromethyl)pyridine . This compound is used in laboratory chemicals .


Synthesis Analysis

The synthesis of “5-Bromo-2-(difluoromethyl)pyridine” and its derivatives has been a topic of interest in the agrochemical and pharmaceutical industries . The introduction of 5-(trifluoromethyl)pyridine-2-sulfonyl chloride, prepared from 2,5-CTF, is achieved in the final synthesis step .


Molecular Structure Analysis

The molecular structure of “5-Bromo-2-(difluoromethyl)pyridine” is represented by the SMILES string FC(F)c1ccc(Br)cn1 . The InChI key for this compound is QXLZRIGSWWQOLG-UHFFFAOYSA-N .


Chemical Reactions Analysis

“5-Bromo-2-(difluoromethyl)pyridine” can undergo various chemical reactions. For instance, it can undergo regioselective C-4 deprotonation with LDA and trapping with carbon dioxide leads to the corresponding C-4 acid .


Physical And Chemical Properties Analysis

“5-Bromo-2-(difluoromethyl)pyridine” is a solid with a melting point of 35-40°C . It has a molecular weight of 208.00 . The density of this compound is 1.64 .

Scientific Research Applications

Spectroscopic and Optical Studies

5-Bromo-2-(difluoromethyl)pyridine has been characterized spectroscopically in various studies. For example, Vural and Kara (2017) utilized Fourier Transform-Infrared (FT-IR) and Nuclear Magnetic Resonance (NMR) spectroscopies for its characterization. Density Functional Theory (DFT) was applied to understand its geometric structure, vibrational frequencies, and chemical shift values (Vural & Kara, 2017).

Synthesis of Novel Derivatives

5-Bromo-2-(difluoromethyl)pyridine is used in the synthesis of novel pyridine derivatives. Ahmad et al. (2017) described a palladium-catalyzed Suzuki cross-coupling reaction to synthesize a series of these derivatives, highlighting its role in the creation of new compounds with potential applications in various fields, including materials science and pharmacology (Ahmad et al., 2017).

Molecular Structure Analysis

The molecular structure of compounds related to 5-Bromo-2-(difluoromethyl)pyridine has been a subject of research. Riedmiller et al. (1999) explored the synthesis and molecular structures of various pyridines, including analogs of 5-Bromo-2-(difluoromethyl)pyridine, enhancing our understanding of their chemical behavior and potential applications (Riedmiller, Jockisch, & Schmidbaur, 1999).

Antitumor Activity

Zhou et al. (2015) investigated the antitumor activity of certain derivatives of 5-Bromo-2-(difluoromethyl)pyridine. They synthesized isomers and studied their structure and impact on cancer-related biological pathways, offering insights into the potential therapeutic uses of these compounds (Zhou et al., 2015).

Photoreactions and Tautomerization

Vetokhina et al. (2012) explored photoreactions in pyridine derivatives, demonstrating how derivatives of 5-Bromo-2-(difluoromethyl)pyridine can exhibit unique photophysical properties. This research contributes to our understanding of the optical behavior of these compounds and their potential applications in photonic devices (Vetokhina et al., 2012).

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is toxic if swallowed and may cause skin irritation, serious eye irritation, and respiratory irritation . It should be stored in a well-ventilated place and kept tightly closed .

properties

IUPAC Name

5-bromo-2-(difluoromethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrF2N/c7-4-1-2-5(6(8)9)10-3-4/h1-3,6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXLZRIGSWWQOLG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1Br)C(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrF2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10696938
Record name 5-Bromo-2-(difluoromethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10696938
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-2-(difluoromethyl)pyridine

CAS RN

845827-13-6
Record name 5-Bromo-2-(difluoromethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10696938
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Bromo-2-(difluoromethyl)pyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Bromo-2-(difluoromethyl)pyridine
Reactant of Route 2
Reactant of Route 2
5-Bromo-2-(difluoromethyl)pyridine
Reactant of Route 3
5-Bromo-2-(difluoromethyl)pyridine
Reactant of Route 4
5-Bromo-2-(difluoromethyl)pyridine
Reactant of Route 5
5-Bromo-2-(difluoromethyl)pyridine
Reactant of Route 6
5-Bromo-2-(difluoromethyl)pyridine

Citations

For This Compound
3
Citations
MJ Palmer, X Deng, S Watts, G Krilov… - Journal of medicinal …, 2021 - ACS Publications
Dihydroorotate dehydrogenase (DHODH) has been clinically validated as a target for the development of new antimalarials. Experience with clinical candidate triazolopyrimidine …
Number of citations: 23 pubs.acs.org
E King-Smith, FA Faber, AV Sinitskiy, Q Yang, B Liu… - 2023 - chemrxiv.org
Structural diversification of lead molecules is a key component of drug discovery to explore close-in chemical space. Late stage functionalizations (LSFs) are versatile methodologies …
Number of citations: 3 chemrxiv.org
K Fujikawa, A Kobayashi, H Amii - Synthesis, 2012 - thieme-connect.com
A convenient route to difluoromethylated pyridines was developed that involves copper-promoted cross-coupling of halopyridines with ethyl difluoro(trimethylsilyl)acetate and …
Number of citations: 53 www.thieme-connect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.